molecular formula C17H23NO3 B5702870 ethyl 4-[(3-cyclopentylpropanoyl)amino]benzoate

ethyl 4-[(3-cyclopentylpropanoyl)amino]benzoate

Cat. No.: B5702870
M. Wt: 289.4 g/mol
InChI Key: DADUXDNPULCXQV-UHFFFAOYSA-N
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Description

Ethyl 4-[(3-cyclopentylpropanoyl)amino]benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a benzoate ring, which is further substituted with a cyclopentylpropanoyl amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(3-cyclopentylpropanoyl)amino]benzoate typically involves a multi-step process. One common method includes the following steps:

    Formation of the amide bond: The reaction between 4-aminobenzoic acid and 3-cyclopentylpropanoic acid chloride in the presence of a base such as triethylamine to form 4-[(3-cyclopentylpropanoyl)amino]benzoic acid.

    Esterification: The resulting 4-[(3-cyclopentylpropanoyl)amino]benzoic acid is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. This method allows for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(3-cyclopentylpropanoyl)amino]benzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Hydrolysis: 4-[(3-cyclopentylpropanoyl)amino]benzoic acid and ethanol.

    Reduction: Ethyl 4-[(3-cyclopentylpropyl)amino]benzoate.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Ethyl 4-[(3-cyclopentylpropanoyl)amino]benzoate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s ester and amide functionalities make it suitable for the development of polymers and advanced materials.

    Biological Studies: It can be used in studies related to enzyme inhibition and receptor binding due to its structural features.

Mechanism of Action

The mechanism of action of ethyl 4-[(3-cyclopentylpropanoyl)amino]benzoate involves its interaction with specific molecular targets. The ester and amide groups can participate in hydrogen bonding and hydrophobic interactions with proteins, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 4-[(3-cyclopentylpropanoyl)amino]benzoate can be compared with other similar compounds such as:

    Ethyl 4-aminobenzoate: Lacks the cyclopentylpropanoyl group, making it less hydrophobic and potentially less effective in certain applications.

    Ethyl 4-[(3-cyclohexylpropanoyl)amino]benzoate: Similar structure but with a cyclohexyl group instead of a cyclopentyl group, which may affect its binding properties and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its physical and chemical properties, making it suitable for specialized applications.

Properties

IUPAC Name

ethyl 4-(3-cyclopentylpropanoylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-2-21-17(20)14-8-10-15(11-9-14)18-16(19)12-7-13-5-3-4-6-13/h8-11,13H,2-7,12H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DADUXDNPULCXQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CCC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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